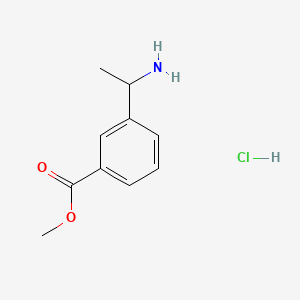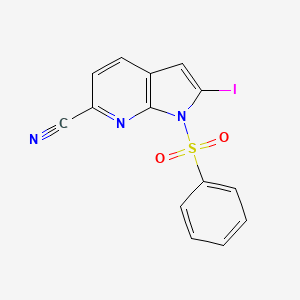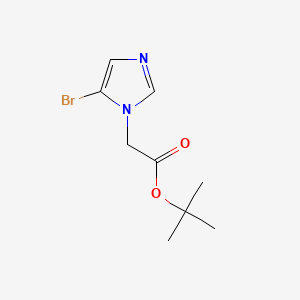
3',4,5'-Trifluorobiphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4,5’-Trifluorobiphenyl-3-amine is an organic compound that is commonly used as a synthetic raw material for fluorescent dyes . It can also be used to prepare polymers and intermediate compounds in organic synthesis . It is mainly used in laboratory research and pharmaceutical chemical production processes .
Synthesis Analysis
The synthesis of 3’,4,5’-Trifluorobiphenyl-3-amine involves various chemical reactions. It has been synthesized from 2-Chloroaniline and 3,4,5-Trifluorophenylboronic acid . In addition, it has been used in the synthesis of novel aromatic polyimide monomers .Molecular Structure Analysis
The molecular formula of 3’,4,5’-Trifluorobiphenyl-3-amine is C12H8F3N . It has a molecular weight of 223.19 . The structure consists of a biphenyl group with three fluorine atoms and an amine group.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4,5’-Trifluorobiphenyl-3-amine include a predicted boiling point of 303.7±37.0 °C . It has a density of 1.315 . It is slightly soluble in DMSO and methanol . It is a solid substance with an off-white to light beige color .Applications De Recherche Scientifique
1. Scaffold for Synthesis of Polyfunctional Systems
3',4,5'-Trifluorobiphenyl-3-amine has been utilized as a scaffold for the synthesis of various polyfunctional systems. Specifically, it has been involved in the sequential nucleophilic substitution processes of tetrafluoropyridazine to create a range of disubstituted and ring-fused pyridazinone systems. This method allows for the exploration of diverse polyfunctional systems, potentially broadening the scope of drug discovery and other chemical applications (Pattison et al., 2009).
2. Catalyst for Amidation Reactions
The compound has been noted for its role in the direct amidation of carboxylic acids with amines, facilitated by catalysts like B(OCH2CF3)3. This process, which is crucial in various synthetic pathways, has been appreciated for its efficiency and minimal need for complex purification processes, highlighting its utility in organic synthesis and potential pharmaceutical applications (Lanigan et al., 2013).
3. Introduction of Trifluoromethyl Groups
The trifluoromethyl group, a key component in 3',4,5'-Trifluorobiphenyl-3-amine, is instrumental in modifying the properties of organic molecules, thereby enhancing their efficacy in pharmaceuticals and agrochemicals. An efficient method for introducing CF3 groups into a broad range of aryl substrates has been developed, demonstrating the compound's significance in the synthesis of complex organic molecules (Cho et al., 2010).
4. Electroluminescence and Amplified Spontaneous Emission
The compound has been part of the development of star-shaped single-polymer systems with simultaneous RGB emission. These systems are notable for their application in electroluminescent devices and have shown promising results in achieving saturated white emission, indicating their potential in lighting and display technologies (Liu et al., 2016).
5. Catalyst for Amination of Aryl Halides and Triflates
The compound has been implicated in catalyzing the amination of aryl halides and triflates, showcasing its versatility in facilitating bond formation between carbon and nitrogen. This process is critical in the construction of complex molecular structures, often required in pharmaceutical and material science industries (Wolfe et al., 2000).
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZITFJDGOZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


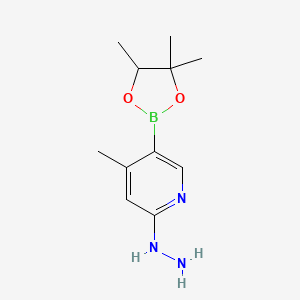
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

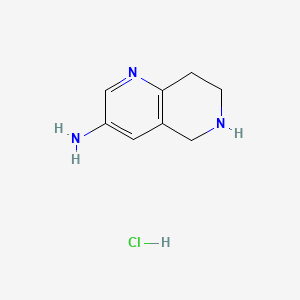

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)

